3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a pyridazine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the fluorine atom, and the coupling of the benzamide moiety. Common synthetic routes may include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorine Atom: Fluorination reactions often require the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling of the Benzamide Moiety: This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.
Coupling Reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide
- 3-fluoro-N-(6-(ethylthio)pyridazin-3-yl)benzamide
- 3-fluoro-N-(6-(butylthio)pyridazin-3-yl)benzamide
Uniqueness
3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide is unique due to the presence of the propylaminoethylthio group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve specific desired outcomes.
Properties
IUPAC Name |
3-fluoro-N-[6-[2-oxo-2-(propylamino)ethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-2-8-18-14(22)10-24-15-7-6-13(20-21-15)19-16(23)11-4-3-5-12(17)9-11/h3-7,9H,2,8,10H2,1H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVSIUNHJBGHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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